3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C16H25BFNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid moiety protected by a pinacol ester group, which enhances its stability and reactivity in various chemical processes .
Mechanism of Action
Target of Action
The compound, also known as N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine, is an important boric acid derivative Boronic acid derivatives are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various carbon-carbon coupling reactions .
Result of Action
Given its role in carbon-carbon coupling reactions, it can be inferred that it may influence the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura reaction, in which this compound is often used, requires specific conditions, including the presence of a palladium catalyst and an alkaline environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid. This can be achieved through hydroboration of the corresponding alkyne or alkene, followed by oxidation.
Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Protodeboronation: Under acidic or basic conditions, the boronic ester can undergo protodeboronation, leading to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the fluorine and propylaminomethyl groups.
4-Methoxyphenylboronic Acid, Pinacol Ester: Contains a methoxy group instead of a fluorine atom
Uniqueness
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom and the propylaminomethyl group, which can influence its reactivity and selectivity in chemical reactions. These structural features can enhance its utility in specific synthetic applications compared to other boronic esters .
Properties
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYPFBSFWXVAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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